N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide
Description
Properties
IUPAC Name |
N-(2-amino-5-chlorophenyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(17)5-2-8/h1-7,17H,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTPLTCVSGESLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide can be achieved through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol to obtain 2-amino-5-chlorophenol, which is then reacted with 4-hydroxybenzoic acid to form the desired compound . Another method involves the use of 1-chloro-4-nitrobenzene, which is reduced using a bacterial strain to yield 2-amino-5-chlorophenol, followed by a condensation reaction with 4-hydroxybenzoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions such as temperature and pressure control to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 5-position of the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under basic or acidic conditions. Key findings include:
-
Mechanistic Insight : The electron-withdrawing effect of the amide group activates the chloro substituent for NAS. Steric hindrance from the ortho-amino group slows reactivity compared to para-substituted analogues .
Oxidation and Reduction
The amino and hydroxy groups participate in redox reactions:
Oxidation
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Amino → Nitro : Treatment with H₂O₂/HNO₃ (3:1) at 70°C for 20 h converts the amino group to nitro, yielding N-(2-Nitro-5-chlorophenyl)-4-hydroxybenzamide (Yield: 58%) .
-
Phenol → Quinone : MnO₂ in acetic acid oxidizes the 4-hydroxy group to a quinone structure (Yield: 42%) .
Reduction
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Nitro → Amino : Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C) reduces nitro derivatives back to amino forms (Yield: 92%) .
Hydrolysis and Condensation
The benzamide bond exhibits moderate stability under hydrolytic conditions:
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Self-Condensation : In anhydrous DMF at 150°C, the compound forms dimeric species via amide cross-linking (observed via LC-MS) .
Complexation and Coupling Reactions
The hydroxy and amino groups enable coordination and cross-coupling:
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Metal Complexation : Reacts with Fe(III)Cl₃ to form a 1:1 complex (λₘₐₓ = 430 nm; stability constant logβ = 8.2) .
-
Suzuki Coupling : With Pd(PPh₃)₄, the chloro substituent couples to aryl boronic acids (e.g., phenylboronic acid → biphenyl derivative; Yield: 74%) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
Dechlorination : 5-Cl → H substitution (Quantum yield: 0.12) .
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Ring Contraction : Forms benzoxazole derivatives via intramolecular cyclization (Yield: 35%) .
Biological Activation Pathways
In metabolic studies:
-
N-Acetylation : Hepatic enzymes acetylate the amino group (major metabolite) .
-
Glucuronidation : 4-Hydroxy group conjugated to glucuronic acid (Phase II metabolism) .
Comparative Reactivity Table
| Reaction Site | Reactivity (vs. analogues) | Key Factor |
|---|---|---|
| 5-Chloro | 1.5× slower than para-Cl | Steric hindrance from ortho-NH₂ |
| 4-Hydroxy | 2× more acidic than 2-OH | Resonance stabilization |
| Amide bond | 30% more stable than alkylamides | Conjugation with aromatic ring |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide analogues as inhibitors of viral replication. Notably:
- Respiratory Syncytial Virus (RSV) : A series of substituted analogues have demonstrated potent inhibitory effects against RSV. Compounds were shown to suppress viral replication and modulate inflammatory responses by inhibiting pathways such as IRF3 and NF-κB activation, which are crucial in viral pathogenesis . The most effective compounds exhibited low cytotoxicity, indicating a favorable therapeutic index.
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 15 | 0.27 | 156.8 | >100 |
| Compound 22 | Not specified | Not specified | Not specified |
Anticancer Properties
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity Against Cancer Cell Lines : Various analogues of this compound have shown promising cytotoxic effects against different cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). For instance, certain derivatives were found to be significantly more potent than traditional chemotherapy agents like cisplatin .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MDA-MB-231 | Compound 5e | 0.4 |
| HT-29 | Compound 5e | 0.5 |
Mechanistic Insights
Mechanistic studies have revealed that these compounds induce apoptosis in cancer cells, characterized by nuclear condensation and fragmentation. This apoptotic effect is crucial for their potential as anticancer agents .
Potential in Treating Adenoviral Infections
Analogues of this compound have been identified as effective inhibitors of adenoviral infections. These compounds target the viral DNA replication process, showcasing their utility in treating viral diseases .
Case Study 1: Inhibition of RSV
A study investigated the antiviral efficacy of several this compound derivatives against RSV. The results indicated that compounds effectively inhibited viral replication at low concentrations while maintaining low cytotoxicity levels, suggesting their potential use in clinical settings for RSV infections .
Case Study 2: Anticancer Activity
In another study focused on breast cancer treatment, this compound derivatives were tested against MDA-MB-231 cells. The findings demonstrated that these compounds not only inhibited cell proliferation but also induced apoptosis, establishing their role as promising candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide and its analogs:
*Estimated based on empirical formula C₁₃H₁₀ClN₂O₂.
Key Observations :
- Hydroxy Position : Shifting the hydroxy group from the 4-position (target compound) to the 2-position (e.g., ) reduces hydrogen-bonding capacity and alters molecular polarity.
- Halogen Substitution : Chlorine or fluorine atoms at different positions (e.g., 5-chloro in the target vs. 2-chloro in ) influence lipophilicity and steric effects .
- Amino Group Placement: The 2-amino group in the target compound vs. 4-amino in affects electronic properties and target binding .
Pharmacological Activity Comparison
Antimicrobial Properties
- Target Compound : Derivatives of 4-hydroxybenzamide, including the target compound, demonstrate moderate to strong antimicrobial activity. For example, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (a close analog) showed low cytotoxicity and high selectivity against bacterial and fungal strains .
- 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide : Fluorine substitution may enhance membrane permeability, though specific activity data are unreported .
Anti-Permeable and Anticancer Potential
- 4-Hydroxybenzamide Derivatives: highlights anti-permeable properties in a related compound, N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide, attributed to its ability to disrupt microbial cell membranes .
- Thiazolidinone Hybrids: Compounds like those in combine benzamide with thiazolidinone moieties, enhancing dual antibacterial and antifungal effects .
Structural Characterization
Biological Activity
N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The compound features an amino group and a hydroxyl group that are critical for its interaction with biological targets, enhancing its potential as a therapeutic agent.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against respiratory syncytial virus (RSV) and human adenovirus (HAdV).
- Inhibition of RSV : Research indicates that derivatives of this compound can significantly inhibit RSV replication. In vitro assays demonstrated that treated A549 epithelial cells showed over a log reduction in infectious particles compared to untreated controls. The most potent compounds also suppressed RSV-induced activation of IRF3 and NF-κB pathways, suggesting a dual mechanism involving both direct antiviral effects and modulation of inflammatory responses .
- Inhibition of HAdV : Another study reported that certain analogues exhibited low micromolar potency against HAdV, with an IC50 value as low as 0.27 μM for one derivative. These compounds were shown to target the viral DNA replication process, indicating their potential as antiviral agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties through inhibition of specific enzymes involved in cell proliferation. Preliminary studies have indicated that it may modulate pathways associated with cancer cell survival and proliferation, although detailed mechanisms remain to be fully elucidated.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammatory signaling pathways. For instance, it has been shown to reduce phosphorylation levels of proteins involved in the NF-κB pathway, which plays a crucial role in inflammation and immune response .
- Targeting Viral Processes : By interfering with the viral life cycle at multiple stages, including entry and replication, it demonstrates broad-spectrum antiviral activity .
Research Findings and Case Studies
Q & A
Basic: What are the optimal synthetic routes for N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide, and how can reaction conditions be validated?
Answer:
The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with substituted aniline precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
- Purification : Validate reaction completion via LCMS (e.g., observed [M+H]+ peak at m/z 265) and HPLC (retention time ~1.16 minutes under SMD-TFA05 conditions) .
- Yield optimization : Monitor by TLC and adjust parameters like temperature (reflux conditions), solvent polarity, or catalyst (e.g., acetic acid) .
Basic: What analytical techniques are critical for characterizing this compound's purity and structural integrity?
Answer:
- Chromatography : HPLC with trifluoroacetic acid (TFA) modifiers ensures resolution of polar impurities .
- Mass spectrometry : LCMS confirms molecular ion peaks and detects byproducts (e.g., m/z 265 [M+H]+) .
- Spectroscopy :
Basic: How can researchers assess the antimicrobial activity of this compound, and what controls are essential?
Answer:
- Assay design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls .
- Mechanistic studies : Evaluate enzyme inhibition (e.g., acps-pptase) via spectrophotometric assays monitoring substrate depletion (e.g., malachite green for phosphate release) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?
Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement (high-resolution data) and SHELXD/SHELXE for phase determination in twinned crystals .
- Validation : Check for hydrogen bonding between the amide NH and phenolic OH groups (e.g., O···N distances ~2.8–3.0 Å) .
- Visualization : ORTEP-3 or Mercury for thermal ellipsoid plots and intermolecular interactions .
Advanced: What strategies are effective for studying cocrystal formation with dicarboxylic acids?
Answer:
- Synthon modularity : Screen with glutaric, succinic, or adipic acids via solvent drop grinding. Monitor stoichiometry (e.g., 2:1 benzamide:dicarboxylic acid) .
- Thermal analysis : DSC to identify melting point depression and confirm cocrystal stability (e.g., ΔfusH ~25 kJ/mol) .
- Structural insights : Use PXRD to differentiate polymorphs and validate unit cell parameters (e.g., a = 22.27 Å, c = 33.69 Å) .
Advanced: How can molecular docking predict interactions with bacterial enzyme targets like acps-pptase?
Answer:
- Target preparation : Retrieve acps-pptase PDB structures (e.g., 4Q9A) and optimize protonation states using AutoDock Tools .
- Docking workflow :
- Define the active site (e.g., ATP-binding pocket).
- Use flexible ligand docking (AMBER force field) to account for conformational changes.
- Validate poses via MD simulations (e.g., RMSD < 2.0 Å over 50 ns) .
- Key interactions : Prioritize hydrogen bonds between the 4-hydroxy group and catalytic residues (e.g., Asp98) .
Advanced: What biochemical pathways are disrupted by this compound, and how can transcriptomic profiling elucidate mechanisms?
Answer:
- Pathway mapping : RNA-seq of treated bacterial cultures to identify downregulated genes in fatty acid biosynthesis (e.g., fabH, acpP) .
- Validation : qRT-PCR for key targets (e.g., acps-pptase) and metabolic flux analysis to quantify lipid precursor depletion .
- Cross-talk analysis : Evaluate off-target effects via KEGG pathway enrichment (e.g., oxidative stress response) .
Advanced: How do structural modifications (e.g., halogen substitution) impact solubility and bioavailability?
Answer:
- Solubility assays : Measure in DMSO/water mixtures (e.g., 20 mM stock) and calculate LogP via shake-flask method (target LogP ~3.9 for membrane permeability) .
- Bioavailability :
- Halogen effects : Chlorine at the 5-position enhances target binding but may reduce solubility; counterbalance with hydrophilic groups (e.g., pyrimidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
